molecular formula C8H18N2O2 B14200656 N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide CAS No. 921604-28-6

N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide

Cat. No.: B14200656
CAS No.: 921604-28-6
M. Wt: 174.24 g/mol
InChI Key: WQUDSKVEKMZVEL-UHFFFAOYSA-N
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Description

N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide is a chemical compound with the molecular formula C6H15N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methylamino group and an ethoxyethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide typically involves the reaction of N-methylaminoethanol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process includes the use of high-purity reagents and advanced purification techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol
  • N-(2-dimethylaminoethyl)-2-methylamino-ethanamide
  • 2-(2-(dimethylamino)ethoxy)ethanol

Uniqueness

N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective or versatile.

Properties

CAS No.

921604-28-6

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

N-methyl-N-[2-[2-(methylamino)ethoxy]ethyl]acetamide

InChI

InChI=1S/C8H18N2O2/c1-8(11)10(3)5-7-12-6-4-9-2/h9H,4-7H2,1-3H3

InChI Key

WQUDSKVEKMZVEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCOCCNC

Origin of Product

United States

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